

Evaluating the Preclinical Safety Profile of Foscarbidopa: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

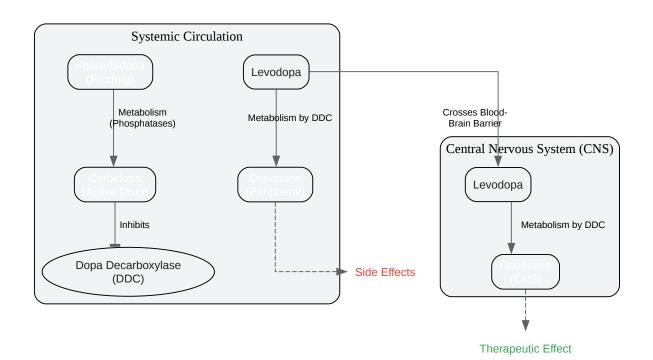
Introduction

Foscarbidopa, a phosphate prodrug of carbidopa, is a component of the combination product foslevodopa/foscarbidopa (also known as ABBV-951). This formulation is designed for continuous subcutaneous infusion to provide stable plasma concentrations of levodopa and carbidopa for the management of advanced Parkinson's disease. As with any new chemical entity, a thorough evaluation of its preclinical safety profile is crucial for regulatory approval and for understanding its potential risks in clinical use. This guide provides a comparative summary of the available preclinical safety data for foscarbidopa, primarily as part of the foslevodopa/foscarbidopa combination, and contextualizes it with data from studies on carbidopa and levodopa.

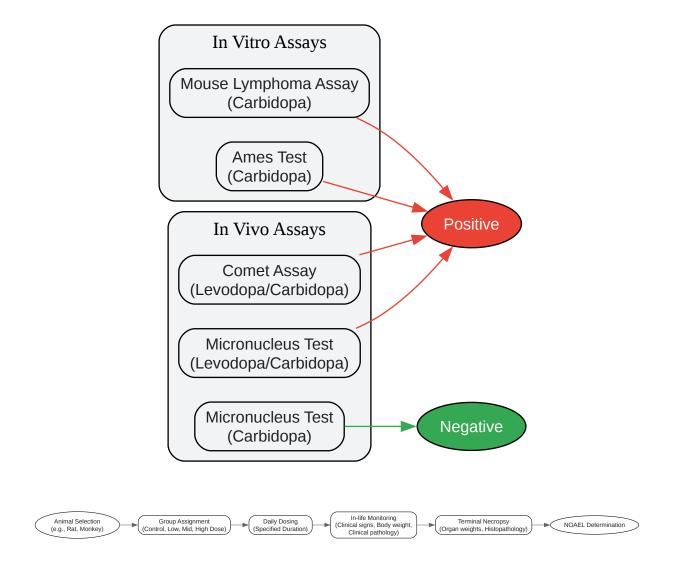
Mechanism of Action and Metabolic Conversion

Foscarbidopa is pharmacologically inactive until it is metabolized to carbidopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that does not cross the blood-brain barrier. It is coadministered with levodopa (the metabolic precursor to dopamine) to prevent the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the central nervous system and reducing its peripheral side effects. The conversion of **foscarbidopa** to carbidopa is a critical step in its mechanism of action.









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